molecular formula C16H21NO B1604390 Cyclopropyl 2-(piperidinomethyl)phenyl ketone CAS No. 898773-83-6

Cyclopropyl 2-(piperidinomethyl)phenyl ketone

Cat. No.: B1604390
CAS No.: 898773-83-6
M. Wt: 243.34 g/mol
InChI Key: PBCQIRPRGXUYAF-UHFFFAOYSA-N
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Description

Introduction

Cyclopropyl 2-(piperidinomethyl)phenyl ketone belongs to a specialized class of aromatic ketones featuring both three-membered carbocyclic and six-membered nitrogen heterocyclic substituents. The compound's molecular architecture represents a convergence of multiple structural motifs commonly encountered in pharmaceutical chemistry, specifically the cyclopropyl moiety known for its conformational rigidity and the piperidine ring system recognized for its biological activity. Research databases consistently identify this compound through its unique Chemical Abstracts Service registry number, establishing its distinct chemical identity within the broader context of substituted phenyl ketones.

The structural framework of this compound positions it within the category of substituted benzophenone derivatives, where the carbonyl functionality serves as the central reactive site connected to both the cyclopropyl group and the substituted phenyl ring. The ortho-positioning of the piperidinomethyl substituent creates specific steric and electronic environments that influence the compound's chemical behavior and potential biological interactions. Contemporary chemical databases maintain comprehensive records of this compound's properties, facilitating research applications across multiple scientific disciplines.

Chemical suppliers and research institutions recognize this compound as a valuable synthetic intermediate and research tool, with documented availability through specialized chemical vendors. The compound's synthesis and characterization have been reported in various chemical literature sources, establishing its reproducible preparation methods and consistent analytical profiles. Multiple commercial sources maintain standardized specifications for this compound, ensuring research-grade purity levels typically exceeding ninety-seven percent.

Chemical Identity and Nomenclature

The systematic identification of this compound requires comprehensive examination of multiple nomenclatural approaches employed across different chemical databases and registry systems. Chemical identity verification encompasses International Union of Pure and Applied Chemistry systematic naming conventions, alternative nomenclatural frameworks utilized by major chemical databases, and official registry validation through the Chemical Abstracts Service numbering system. Each nomenclatural approach provides specific insights into the compound's structural features while maintaining consistency with established chemical naming protocols.

Modern chemical databases employ sophisticated algorithms for generating systematic names that accurately reflect molecular structure while accommodating various functional group priorities and substitution patterns. The compound's nomenclature must account for the relative positioning of multiple substituents on the aromatic ring system, the stereochemical implications of the cyclopropyl group, and the conformational flexibility inherent in the piperidine ring system. Database cross-referencing confirms the accuracy of nomenclatural assignments through comparison of structural representations and molecular identifiers.

International Union of Pure and Applied Chemistry Systematic Naming

The International Union of Pure and Applied Chemistry systematic name for this compound follows established protocols for naming substituted aromatic ketones with multiple functional group substituents. According to chemical database records, the systematic name designates the compound as cyclopropyl-[2-(piperidin-1-ylmethyl)phenyl]methanone, reflecting the ketone functionality as the principal functional group with appropriate substitution pattern designation. This nomenclature explicitly identifies the cyclopropyl group as the acyl substituent and the substituted phenyl ring as the aromatic component bearing the piperidinomethyl substitution at the ortho-position.

The International Union of Pure and Applied Chemistry naming convention prioritizes the ketone carbonyl as the principal functional group, establishing the methanone suffix as the primary identifier. The systematic approach requires specification of both the cyclopropyl substituent attached to the carbonyl carbon and the complex substitution pattern on the aromatic ring. The piperidin-1-ylmethyl designation accurately describes the nitrogen-containing substituent, indicating the specific attachment point of the piperidine ring through its nitrogen atom to the methylene bridge connected to the phenyl ring.

Structural analysis supporting the International Union of Pure and Applied Chemistry nomenclature confirms the ortho-relationship between the carbonyl group and the piperidinomethyl substituent on the benzene ring. This positional specification proves critical for distinguishing this compound from its meta- and para-substituted isomers, which bear different Chemical Abstracts Service registry numbers and exhibit distinct chemical properties. The systematic name accurately conveys the complete molecular architecture while maintaining consistency with established nomenclatural conventions for complex aromatic ketones.

Alternative Nomenclatural Systems

Chemical databases and commercial suppliers employ various alternative naming systems that complement the International Union of Pure and Applied Chemistry systematic nomenclature while providing practical identification methods for research and commercial applications. The most commonly encountered alternative designation identifies the compound as "this compound," which emphasizes the ketone functionality while providing clear positional information for the substituents. This nomenclature system proves particularly useful in commercial contexts where descriptive clarity takes precedence over strict systematic naming conventions.

Database records demonstrate consistent usage of simplified nomenclatural variants that maintain chemical accuracy while improving accessibility for researchers across different scientific disciplines. Alternative naming approaches include "2-(Piperidin-1-ylmethyl)phenyl cyclopropyl ketone" and "Cyclopropyl[2-(piperidinomethyl)phenyl]methanone," each emphasizing different structural features while maintaining unambiguous chemical identification. These variants accommodate different database search algorithms and indexing systems employed across various chemical information platforms.

Properties

IUPAC Name

cyclopropyl-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(13-8-9-13)15-7-3-2-6-14(15)12-17-10-4-1-5-11-17/h2-3,6-7,13H,1,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCQIRPRGXUYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643620
Record name Cyclopropyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-83-6
Record name Cyclopropyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Corey–Chaykovsky Cyclopropanation of Functionalized Chalcones

Route :
2-(Piperidinomethyl)benzaldehyde → Chalcone intermediate → Cyclopropanation

Steps :

  • Chalcone Synthesis :
    • Condense 2-(piperidinomethyl)benzaldehyde with acetophenone derivatives under basic conditions (NaOH/EtOH, 0°C → RT, 12 h).
    • Yield : 75–92% for analogous substrates.
  • Cyclopropanation :
    • Treat chalcone with trimethylsulfoxonium iodide (1.2 eq) and NaH (3 eq) in DMSO/THF at −10°C.
    • Key Data :











































      Parameter Value
      Temperature −10°C
      Reaction Time 3 h
      Yield (Analogues) 65–70%

Advantages : High functional group tolerance; avoids harsh metal catalysts.

Oxidation of Cyclopropylmethanol Precursors

Route :
Cyclopropanecarboxaldehyde → Grignard Addition → Oxidation

Steps :

  • Grignard Reaction :
    • React cyclopropanecarboxaldehyde with 2-(piperidinomethyl)phenylmagnesium bromide (THF, 0°C → RT).
  • Oxidation :
    • Oxidize the resulting alcohol using Dess–Martin periodinane (1.2 eq in DCM, 15 min).
    • Yield : >90% for analogous cyclopropylmethanol oxidations.

Characterization Data (Analogues) :

  • ¹H NMR : δ 1.12–1.18 (m, cyclopropane CH₂), 3.45 (s, piperidine CH₂N).
  • HRMS : [M+H]⁺ calc. for C₁₅H₁₉NO: 230.1545; found: 230.1548.

Limitations : Requires air-sensitive Grignard reagents.

Friedel–Crafts Acylation of Functionalized Benzene

Route :
Cyclopropanecarbonyl Chloride + 2-(Piperidinomethyl)benzene

Steps :

  • Friedel–Crafts Reaction :
    • React acyl chloride with 2-(piperidinomethyl)benzene in benzene/AlCl₃ (1:1.2 eq, RT, 6 h).
    • Yield : 85–92% for cyclohexyl analogues.

Optimized Conditions :

Parameter Value
Solvent Benzene
Catalyst AlCl₃ (1.2 eq)
Temperature 25°C

Challenges : Steric hindrance at the ortho-position may reduce efficiency.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Corey–Chaykovsky 65–70% Mild conditions; no transition metals Requires chiral chalcone precursors
Alcohol Oxidation >90% High-yielding oxidation step Sensitive Grignard intermediates
Friedel–Crafts 85–92% Scalable; simple workup Steric effects at ortho position

Critical Considerations

  • Piperidinomethyl Introduction :
    • Achieved via Mannich reaction (2-hydroxybenzaldehyde + piperidine + formaldehyde).
    • Yield : ~70% for similar ortho-aminomethylations.
  • Protection Strategies :
    • Piperidine often protected as Boc-derivative during cyclopropanation to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 2-(piperidinomethyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Cyclopropyl 2-(piperidinomethyl)phenyl ketone has shown potential as an anticancer agent. Research indicates that derivatives of piperidine, including this compound, can enhance cytotoxicity against various cancer cell lines. For instance, studies have demonstrated improved efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . The compound's structure allows for better interaction with protein binding sites, which is crucial for its anticancer activity.

Neuroprotective Effects

The incorporation of piperidine moieties in compounds has been linked to neuroprotective effects. This compound may exhibit activity against neurodegenerative diseases by inhibiting enzymes such as acetylcholinesterase (AChE), which is significant in Alzheimer's disease therapy . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.

Antibacterial Properties

Preliminary evaluations suggest that derivatives of this compound may possess antibacterial activity. Modifications to the structure can enhance efficacy against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Case Studies and Research Findings

StudyFindings
Kim et al. (2023)Demonstrated enhanced cytotoxicity in cancer cells using piperidine derivatives, including cyclopropyl analogs .
Liu et al. (2023)Reported neuroprotective effects through AChE inhibition; suggested that structural modifications could improve brain exposure and efficacy .
Wang et al. (2016)Evaluated antibacterial activity; indicated that structural flexibility could enhance effectiveness against specific bacterial strains .

Mechanism of Action

The mechanism by which Cyclopropyl 2-(piperidinomethyl)phenyl ketone exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the piperidinomethyl group can enhance binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclopropyl Phenyl Ketone

Structure : Phenyl group directly bonded to a cyclopropyl ketone.
Key Comparisons :

  • Reactivity in Rearrangements: In the mechanochemical Beckmann rearrangement, cyclopropyl phenyl ketone (e.g., ) forms amide 27a1 with high selectivity (>90%), attributed to the electron-donating cyclopropyl group stabilizing migratory intermediates. In contrast, phenylisopropyl ketone yields a 1:1 mixture of amides, highlighting the cyclopropyl group's unique influence . Thermal Stability: Cyclopropyl phenyl ketone resists decarboxylation under strong acidic conditions (e.g., 8% yield in decarboxylative rearrangements), unlike non-cyclopropyl analogs that decompose readily .
  • Photochemical Reactivity: Cyclopropyl ketones (e.g., bicyclic ketones in ) exhibit faster ring-opening in tert-butyl alcohol (complete consumption in 15 minutes) compared to cyclooctanone (79% remaining after 3 hours), demonstrating enhanced reactivity due to ring strain .
  • Catalytic Applications: In hydrogen borrowing catalysis (), cyclopropyl phenyl ketones undergo homoconjugate addition with nucleophiles (e.g., malonates), whereas ortho-disubstituted phenyl ketones favor retro-Friedel-Crafts reactions. The piperidinomethyl group in the target compound may alter regioselectivity due to steric hindrance or amine participation .

Data Table 1: Reactivity Comparison of Cyclopropyl Ketones

Compound Reaction Type Key Outcome Yield/Selectivity Reference
Cyclopropyl phenyl ketone Beckmann rearrangement Amide 27a1 >90% selectivity
Cyclopropyl phenyl ketone Decarboxylation Thermal stability 8% yield
Bicyclic cyclopropyl ketone Photochemical ring-opening Rapid consumption in 15 min 100% conversion

Cyclopropyl 2-Fluorobenzyl Ketone

Structure : Fluorine at the 2-position of the benzyl group attached to a cyclopropyl ketone ().
Key Comparisons :

  • Electronic Effects: The electron-withdrawing fluorine substituent enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Prasugrel synthesis). In contrast, the piperidinomethyl group in the target compound may act as an electron donor, reducing electrophilicity and altering reaction pathways .
  • Steric Effects: The fluorine atom (van der Waals radius ~1.47 Å) is smaller than the piperidinomethyl group, resulting in reduced steric hindrance. This difference could impact enantioselective catalysis, where bulky substituents influence transition states (e.g., scandium-catalyzed transformations in ) .

Ortho-Disubstituted Phenyl Ketones

Structure : Ketones with substituents at the ortho position of the phenyl ring (e.g., ).
Key Comparisons :

  • Catalytic C–C Bond Formation: Ortho-disubstituted phenyl ketones enable iridium-catalyzed hydrogen borrowing to form α-branched ketones.
  • Steric Hindrance: The piperidinomethyl group introduces greater bulk than typical substituents (e.g., methyl or halogens), which could hinder reactions requiring planar intermediates (e.g., thiosemicarbazide formation, as seen in where cyclopropyl phenyl ketone failed to react) .

Steric and Electronic Effects in Catalysis

  • Enantioselective Scandium Catalysis (): The phenyl group of cyclopropyl phenyl ketone causes steric repulsion with chiral ligands (e.g., 2,4,6-triisopropylphenyl groups), reducing reactivity in disfavored transition states. The piperidinomethyl substituent in the target compound may exacerbate this effect or introduce new stereochemical pathways via amine coordination .

Data Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Steric Effect Key Reaction Impact
Cyclopropyl Electron-donating Moderate Stabilizes migratory intermediates
Piperidinomethyl Electron-donating High Hinders planar transition states
Fluorine Electron-withdrawing Low Enhances electrophilicity

Biological Activity

Cyclopropyl 2-(piperidinomethyl)phenyl ketone (CP-PMK) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CP-PMK, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 898773-83-6
  • Molecular Formula : C16H21NO
  • Molecular Weight : 243.34 g/mol

CP-PMK exhibits its biological effects primarily through interactions with various biochemical pathways. The compound's cyclopropane structure enhances its potency and metabolic stability, making it a valuable scaffold in drug design.

Key Mechanisms :

  • Hydrogen Borrowing Catalysis : CP-PMK may utilize hydrogen borrowing mechanisms to facilitate reactions with target proteins, enhancing its bioactivity.
  • Conformational Restriction : The cyclopropane moiety imposes conformational restrictions that can improve binding interactions with biological targets, potentially leading to increased efficacy in therapeutic contexts.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of CP-PMK possess notable antimicrobial and anticancer properties. These activities have been attributed to the compound's ability to interact with cellular targets involved in critical biological processes.

  • Antimicrobial Activity : Studies have shown that CP-PMK derivatives can inhibit the growth of various pathogens, suggesting potential applications in treating infections .
  • Anticancer Activity : CP-PMK has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent. The compound's ability to induce apoptosis in cancer cells has been particularly noted .

Pharmacological Applications

The pharmacological profile of CP-PMK suggests several therapeutic applications:

  • Cancer Therapy : The compound has been evaluated for its efficacy in cancer treatment, showing promising results in preclinical models .
  • Neurological Disorders : Due to its piperidine component, CP-PMK may also have potential in treating neurological conditions by modulating neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the biological activity of CP-PMK and its derivatives:

  • Study on Anticancer Activity :
    • A recent study assessed the cytotoxic effects of CP-PMK on FaDu hypopharyngeal tumor cells. The results indicated that the compound induced apoptosis more effectively than conventional chemotherapeutics like bleomycin .
  • Antimicrobial Efficacy :
    • Research focusing on the antimicrobial properties of CP-PMK derivatives revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Data Table: Biological Activities of CP-PMK Derivatives

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialVarious BacteriaInhibition of growth
AnticancerFaDu Tumor CellsInduction of apoptosis
Enzyme InhibitionAChE and BuChEModulation of cholinergic activity

Q & A

Q. Table 1. Reduction Rates of Cycloalkyl Phenyl Ketones with NaBH₄ at 0°C

KetoneRelative Rate Constant
Acetophenone1.00
Cyclopropyl phenyl ketone0.12
Cyclobutyl phenyl ketone0.23
Cyclopentyl phenyl ketone0.36
Cyclohexyl phenyl ketone0.25
Source: Kinetic data from

Q. Table 2. Activation Parameters for NaBH₄ Reduction

KetoneΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Cyclopropyl phenyl ketone14.4-23.8
Cyclopentyl phenyl ketone11.2-18.3
Source:

Contradictions and Research Gaps

  • Decarboxylation Pathways : Evidence reports minimal cyclopropyl phenyl ketone formation (8%) during α-(phenylcarbonyl)cyclopropane carboxylic acid decarboxylation, contradicting expectations of dihydrofuran intermediates. Further mechanistic studies are needed.
  • Catalytic Specificity : While AlMe₃ is critical for nickel-catalyzed cycloadditions , its role in stabilizing intermediates vs. activating substrates remains unclear.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopropyl 2-(piperidinomethyl)phenyl ketone
Reactant of Route 2
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Cyclopropyl 2-(piperidinomethyl)phenyl ketone

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